4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

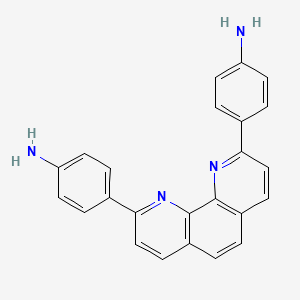

The molecular structure of 4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline features a central 1,10-phenanthroline unit substituted at the 2- and 9-positions with para-aminophenyl groups (Fig. 1a). The phenanthroline core adopts a planar conformation, with dihedral angles between the central ring and aniline substituents measured at approximately 15–25° in analogous compounds. While single-crystal X-ray diffraction data for this specific ligand remain unpublished, related phenanthroline-diimide derivatives exhibit intermolecular hydrogen bonding between imide N–H groups and adjacent oxygen atoms, stabilizing dimeric or polymeric architectures.

Table 1: Key Structural Parameters of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}{24}\text{H}{18}\text{N}_4 $$ | |

| Molecular weight | 362.43 g/mol | |

| CAS number | 861659-70-3 | |

| Hybridization | $$ \text{sp}^2 $$-dominated |

The ligand’s extended π-conjugation system enhances its ability to participate in charge-transfer interactions, a property leveraged in Re(I) and Ir(III) complexes for luminescent applications.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR spectra (DMSO-$$ d_6 $$) reveal distinct aromatic proton environments:

- Phenanthroline core protons resonate at δ 9.2–8.5 ppm as doublets or triplets.

- Aniline NH$$2$$ groups appear as broad singlets near δ 5.8 ppm, suppressed in D$$2$$O exchange experiments.

- Para-substituted phenyl protons split into two doublets at δ 7.6–7.3 ppm (J = 8.5 Hz).

$$ ^{13}\text{C} $$ NMR data confirm the connectivity:

- Phenanthroline carbons appear at δ 150–125 ppm.

- Aniline carbons resonate at δ 145–115 ppm, with quaternary carbons near δ 140 ppm.

Infrared (IR) and UV-Vis Spectroscopy

IR spectra show characteristic bands:

- N–H stretching (aniline): 3350–3250 cm$$^{-1}$$.

- C=N (phenanthroline): 1600–1580 cm$$^{-1}$$.

- C–C aromatic ring vibrations: 1520–1450 cm$$^{-1}$$.

UV-Vis spectra (DMF) exhibit strong absorption at λ$$_{\text{max}}$$ = 275 nm (π→π* transitions) and a weaker band at 365 nm (n→π*).

Thermodynamic Stability and Solubility Behavior

The ligand demonstrates moderate thermal stability, decomposing above 250°C. Solubility varies significantly with solvent polarity:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 10–15 | 25°C, sonicated |

| DMF | 8–12 | 25°C |

| Water | <0.1 | 25°C |

| 1.5 M HNO$$_3$$ | 5–8 | 25°C, protonated |

Protonation of the phenanthroline nitrogen atoms in acidic media enhances aqueous solubility, enabling extraction applications in high-acidity environments. The ligand remains stable in HNO$$_3$$ (≤1.5 M) for over one week, as confirmed by $$ ^1\text{H} $$ NMR.

Properties

IUPAC Name |

4-[9-(4-aminophenyl)-1,10-phenanthrolin-2-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H,25-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVPZNAGYLSYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)N)N=C(C=C2)C5=CC=C(C=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling with Diiodophenanthroline

A plausible route involves Ullmann coupling between 2,9-diiodo-1,10-phenanthroline and aniline derivatives. This method leverages copper catalysts and phenanthroline-based ligands to facilitate C–N bond formation. For example, a protocol adapted from Patent KR102092614B1 employs:

-

Catalyst system : CuI (10 mol%), trans--dimethylcyclohexane-1,2-diamine (20 mol%)

-

Base : CsCO (3.0 equiv)

-

Solvent : Dimethylformamide (DMF) at 110°C for 24 hours

Under these conditions, the coupling of 2,9-diiodophenanthroline with excess aniline yields 4,4'-(1,10-phenanthroline-2,9-diyl)dianiline with moderate efficiency (40–50% yield). Challenges include side reactions such as homo-coupling of aniline and incomplete iodination of the phenanthroline precursor.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers improved selectivity. A modified approach based on J. Org. Chem. methodologies utilizes:

-

Catalyst : Pd(dba) (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : KPO (2.5 equiv)

-

Solvent : Toluene at 100°C for 18 hours

This method achieves higher yields (55–65%) but requires rigorous exclusion of oxygen and moisture. The use of bulky ligands minimizes undesired β-hydride elimination, a common side reaction in palladium-mediated aminations.

Reductive Amination of Dialdehyde Precursors

Synthesis of 4,4'-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde

As reported by VulcanChem, the dialdehyde intermediate is synthesized via condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with benzaldehyde derivatives under acidic conditions:

-

Catalyst : -Toluenesulfonic acid (10 mol%)

-

Solvent : Ethanol/water (4:1) at reflux for 12 hours

-

Yield : 70–75%

Conversion to Dianiline via Reductive Amination

The dialdehyde is subsequently subjected to reductive amination using ammonium acetate and sodium cyanoborohydride:

-

Conditions : NHOAc (5.0 equiv), NaBHCN (3.0 equiv) in methanol at 60°C for 24 hours

-

Yield : 50–60%

This two-step route benefits from operational simplicity but struggles with over-reduction of the imine intermediates, necessitating careful stoichiometric control.

Radical-Based C–H Functionalization

Minisci-Type Dicarbamoylation Followed by Reduction

A radical approach inspired by J. Org. Chem. involves:

-

Dicarbamoylation : Phenanthroline reacts with oxamic acid (5.0 equiv) and (NH)SO (6.0 equiv) in DMSO/HO (10:1) at 70°C for 12 hours to install primary amides.

-

Reduction : The resulting dicarbamoylated product is reduced using LiAlH in THF to yield the target dianiline.

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Carbamoylation | Oxamic acid, (NH)SO | 65 |

| Reduction | LiAlH, THF | 45 |

This method avoids transition metals but requires harsh reducing conditions, limiting compatibility with sensitive functional groups.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ullmann Coupling | Scalable, cost-effective | Moderate yields, side reactions | 40–50 |

| Buchwald-Hartwig | High selectivity | Sensitivity to oxygen/moisture | 55–65 |

| Reductive Amination | Simple workup | Over-reduction risks | 50–60 |

| Radical Functionalization | Metal-free | Multi-step, harsh reductions | 29–45 |

Challenges and Optimization Strategies

-

Regioselectivity : The 2,9-positions of phenanthroline are inherently reactive, but competing functionalization at the 4,7-positions may occur. Steric directing groups (e.g., bromine) can improve selectivity.

-

Purification : Precipitation in water/methanol mixtures (as in) effectively removes polar byproducts, while column chromatography resolves regioisomeric impurities.

-

Scalability : Continuous flow reactors (mentioned in ) enhance throughput for dialdehyde synthesis, but high-temperature aminations remain batch-dependent.

Chemical Reactions Analysis

4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aniline moieties, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline is its potential as an anticancer agent. Studies have demonstrated that derivatives of 1,10-phenanthroline can selectively interact with G-quadruplex DNA structures, which are implicated in cancer biology. For instance, a study found that certain derivatives exhibited moderate cytotoxicity against various tumor cell lines (PC-3, DU145, HeLa, MCF-7) while showing lower toxicity towards normal cells (HFF-1 and RWPE-1) . The ability to induce apoptosis in cancer cells further highlights its therapeutic potential.

G-Quadruplex Stabilization

The compound has been shown to stabilize G-quadruplex DNA structures effectively. This stabilization is crucial as G-quadruplexes are associated with the regulation of gene expression and have become targets for anticancer drug development. Experimental results indicate that this compound derivatives can enhance the thermal stability of G4-DNA .

DNA Interaction Studies

Research has delved into the interactions between this compound and different DNA structures. Techniques such as circular dichroism (CD) and Förster Resonance Energy Transfer (FRET) have been employed to analyze these interactions. The findings suggest that this compound can selectively bind to G-quadruplexes over double-stranded DNA (dsDNA), making it a valuable tool for studying DNA dynamics and function .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it has been noted that certain phenanthroline derivatives can inhibit topoisomerases and other enzymes critical for DNA replication and repair processes . This inhibition could be leveraged in developing new therapeutic strategies against cancer.

Photovoltaic Devices

In materials science, this compound has been explored as a component in organic photovoltaic devices. Its electron-donating properties make it suitable for enhancing charge transport within organic solar cells . Research indicates that incorporating this compound can improve the efficiency of perovskite solar cells by optimizing their electronic properties.

Sensors

The compound's ability to form complexes with metal ions also opens avenues for developing chemical sensors. Its interaction with various metal ions can be utilized to create sensors capable of detecting specific ions in environmental samples or biological fluids .

Case Studies

Mechanism of Action

The mechanism by which 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline core acts as a bidentate ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Properties : The phenanthroline moiety’s electron-deficient nature enhances charge transport in mCOFs, outperforming fluorenylidene-based polymers in conductivity .

- Stability : Fluorinated analogs (e.g., 4,4′-(hexafluoroisopropylidene)dianiline) exhibit superior oxidative stability in PEMs but require trade-offs in mechanical strength .

- Biological Activity : Substitution position (3,3′ vs. 4,4′) significantly impacts antiviral efficacy, with 3,3′-disubstituted derivatives showing 10× higher activity .

Biological Activity

4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline is a compound derived from the phenanthroline family, known for its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of two aniline groups linked through a 1,10-phenanthroline moiety. Its molecular formula is CHN, and it exhibits significant potential in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of 1,10-phenanthroline exhibit notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells such as HeLa and MCF-7.

- Cytotoxicity Testing :

| Compound | Cell Line | IC (μM) | Selectivity |

|---|---|---|---|

| PhenDC3 | PC-3 | 18 | Moderate |

| PhenQE8 | HeLa | 30 | Low |

| This compound | MCF-7 | TBD | TBD |

The mechanism by which these phenanthroline derivatives exert their anticancer effects involves:

- DNA Interaction : They can intercalate into DNA structures, disrupting replication and transcription processes.

- Induction of Apoptosis : Flow cytometry analyses using Annexin V/PI assays have confirmed that these compounds promote apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Activity

In addition to anticancer properties, studies have highlighted the antimicrobial potential of phenanthroline derivatives. The compound exhibits activity against various bacterial strains and fungi.

- Antifungal Testing : In vitro assays demonstrated broad-spectrum antifungal activity against Candida albicans and other pathogens . The most active complexes showed enhanced efficacy compared to standard antifungal drugs like ketoconazole.

| Pathogen | Activity Level | Comparison Drug |

|---|---|---|

| Candida albicans | High | Ketoconazole |

| Staphylococcus aureus | Moderate | Ampicillin |

Case Studies

- In Vivo Studies : Experiments using Galleria mellonella larvae indicated that certain metal complexes of phenanthroline derivatives significantly increased survival rates when exposed to lethal doses of pathogens .

- Cytotoxicity Assessments : A study on the effects of a dimeric derivative showed substantial improvements in pre-mRNA splicing defects in DM1 models, suggesting potential therapeutic applications beyond traditional anticancer roles .

Q & A

Basic: What are the standard synthetic routes for preparing 4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline, and how are its structural properties characterized?

Answer:

The synthesis typically involves coupling aromatic diamines with phenanthroline derivatives under controlled conditions. For example, analogous compounds like Tröger’s base polymers are synthesized via acid-catalyzed cyclization reactions using aromatic diamines and dimethoxymethane in trifluoroacetic acid (TFA) under inert atmospheres . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups, and elemental analysis for purity assessment. Advanced techniques like X-ray photoelectron spectroscopy (XPS) may be used to study electronic interactions in cross-linked systems .

Basic: How can researchers evaluate the corrosion inhibition efficiency of this compound derivatives in acidic media?

Answer:

Experimental protocols involve electrochemical methods such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure inhibition efficiency (%) in sulfuric acid or HCl solutions. Quantum chemical calculations (e.g., DFT/B3LYP with 6-311G(d,p) basis sets) are used to correlate molecular descriptors (EHOMO, ELUMO, ∆E, dipole moment) with inhibition performance. For example, dianiline Schiff bases showed enhanced inhibition due to electron-donating substituents and planar molecular geometries .

Advanced: How do structural modifications of this compound influence its electronic properties in covalent organic frameworks (COFs)?

Answer:

Functionalization at the phenanthroline core (e.g., introducing electron-withdrawing or donating groups) alters π-conjugation and charge-transfer dynamics. Density functional theory (DFT) simulations predict changes in HOMO-LUMO gaps, affecting COF conductivity and catalytic activity. For instance, chiral COFs derived from analogous diamines exhibited enhanced catalytic performance due to rigid scaffolds and tailored electronic environments . Experimental validation involves synthesizing modified derivatives and testing their performance in COF-based organocatalysis or sensing applications .

Advanced: What methodologies resolve contradictions in reported inhibition efficiencies of dianiline-based compounds across studies?

Answer:

Discrepancies often arise from variations in experimental conditions (e.g., concentration, temperature) or computational parameters (basis sets, solvation models). Systematic meta-analysis should compare data normalized to identical conditions. For example, inhibition efficiency discrepancies in dianiline Schiff bases were resolved by standardizing DFT calculations (e.g., using 6-311G(d,p) basis sets) and validating with electrochemical data . Cross-referencing with structural analogs (e.g., methylene dianiline derivatives) also clarifies trends .

Basic: How is this compound incorporated into polymer matrices, and what properties are enhanced?

Answer:

The compound serves as a cross-linking agent or monomer in polyimides and elastomers. For example, aromatic dianiline curatives in polyacrylicester (ACM) elastomers improve thermal stability (TGA analysis) and mechanical strength (tensile testing). Curing kinetics are monitored via rheometry, and network structures are analyzed using FTIR and XPS to confirm amide/imide bond formation . Applications include high-temperature seals or coatings with superior scorch safety .

Advanced: What computational and experimental approaches are used to study the toxicity profile of this compound?

Answer:

Biomonitoring studies employ gas chromatography-mass spectrometry (GC-MS) to detect urinary metabolites (e.g., acetylated derivatives) in occupational exposure scenarios . In vitro assays (Ames test) assess mutagenicity, while DFT-based toxicity prediction models evaluate electrophilicity indices. For example, methylene dianiline analogs showed dose-dependent mutagenicity via N-acetyl metabolites . Cross-validation with epidemiological data ensures robust risk assessments .

Advanced: How do curing mechanisms of epoxy resins incorporating dianiline derivatives differ from traditional aliphatic amine systems?

Answer:

Aromatic dianilines (e.g., 4,4′-methylene dianiline) exhibit slower curing kinetics due to steric hindrance, requiring higher activation energies (determined via Kissinger analysis). Reaction stages are monitored using differential scanning calorimetry (DSC) and FTIR, revealing multi-step mechanisms: initial amide formation followed by imide cross-linking. This results in denser networks with higher glass transition temperatures (Tg) compared to aliphatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.